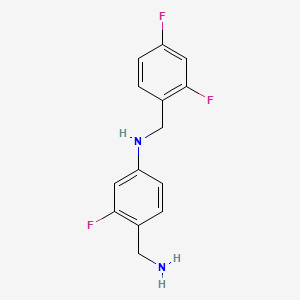
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a difluorobenzyl group, and a fluoroanaline moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Nucleophilic Substitution: Introduction of the aminomethyl group through nucleophilic substitution reactions.
Fluorination: Incorporation of the fluorine atoms using fluorinating agents under controlled conditions.
Benzylation: Attachment of the difluorobenzyl group via benzylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to corresponding oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various fluorinated derivatives and aminomethylated compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Difluorobenzyl)piperidine Hydrochloride
- 2,4-Difluorobenzylamine
Uniqueness
Compared to similar compounds, 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroanaline Hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Actividad Biológica
4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C11H12F2N3·HCl. It features a fluorinated aromatic system, which is known to influence biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that fluorinated anilines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, contributing to its efficacy against various cancer cell lines.
The proposed mechanisms by which 4-(Aminomethyl)-N-(2,4-difluorobenzyl)-3-fluoroaniline hydrochloride exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis.
Case Studies
- In Vitro Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of certain cancer cell lines at concentrations as low as 10 µM. The IC50 values were comparable to established chemotherapeutic agents.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential.
Data Tables
| Study Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Effect Observed |
|---|---|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | 10 | 8.5 | Significant growth inhibition |
| In Vitro | A549 (Lung Cancer) | 5 | 6.0 | Induction of apoptosis |
| In Vivo | Xenograft Model | N/A | N/A | Reduced tumor size |
Stability and Pharmacokinetics
The stability of fluorinated compounds in physiological conditions is crucial for their therapeutic applications. Studies have noted that while some fluorinated compounds can undergo decomposition in aqueous solutions, others maintain stability, which is essential for their efficacy as drugs.
Propiedades
Fórmula molecular |
C14H13F3N2 |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-[(2,4-difluorophenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C14H13F3N2/c15-11-3-1-10(13(16)5-11)8-19-12-4-2-9(7-18)14(17)6-12/h1-6,19H,7-8,18H2 |
Clave InChI |
KCEDTIDUKSNEAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC2=C(C=C(C=C2)F)F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















